molecular formula C5H3BClF3KN B13874878 Potassium (5-chloropyridin-2-yl)trifluoroborate

Potassium (5-chloropyridin-2-yl)trifluoroborate

Cat. No.: B13874878
M. Wt: 219.44 g/mol
InChI Key: XUTKAGRJUBHIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (5-chloropyridin-2-yl)trifluoroborate is an organotrifluoroborate compound with the molecular formula C5H3BClF3KN and a molecular weight of 219.44 g/mol . This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (5-chloropyridin-2-yl)trifluoroborate can be synthesized through the reaction of 5-chloropyridine-2-boronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an aqueous medium and is facilitated by the presence of a base such as potassium carbonate (K2CO3). The reaction conditions often involve moderate temperatures and stirring to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually obtained through crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions: Potassium (5-chloropyridin-2-yl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound acts as a boronic acid surrogate, facilitating the formation of carbon-carbon bonds .

Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction involving this compound typically requires a palladium catalyst, a base (such as potassium carbonate), and an aryl halide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under mild to moderate temperatures .

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of potassium (5-chloropyridin-2-yl)trifluoroborate in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product. The compound’s stability and reactivity are attributed to the presence of the trifluoroborate group, which enhances its nucleophilicity and facilitates the transmetalation process .

Comparison with Similar Compounds

Comparison: Potassium (5-chloropyridin-2-yl)trifluoroborate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other organotrifluoroborates, it offers distinct advantages in terms of stability and ease of handling, making it a preferred choice for certain synthetic applications .

Properties

Molecular Formula

C5H3BClF3KN

Molecular Weight

219.44 g/mol

IUPAC Name

potassium;(5-chloropyridin-2-yl)-trifluoroboranuide

InChI

InChI=1S/C5H3BClF3N.K/c7-4-1-2-5(11-3-4)6(8,9)10;/h1-3H;/q-1;+1

InChI Key

XUTKAGRJUBHIET-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=NC=C(C=C1)Cl)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.